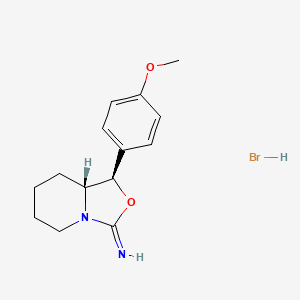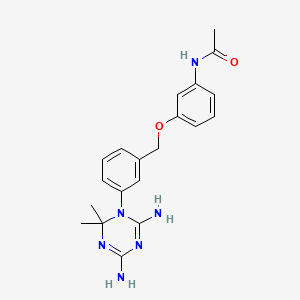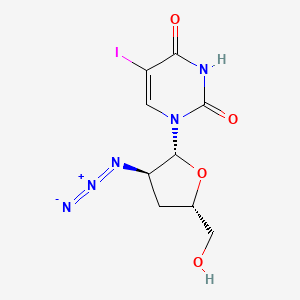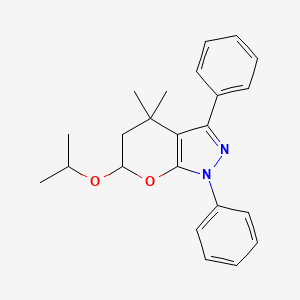
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its unique structural features, which include a tetrahydropyrano ring fused to a pyrazole ring, and an isopropyl ether group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction may start with the preparation of a pyrazole intermediate, followed by the introduction of the tetrahydropyrano ring through a cyclization reaction. The final step involves the etherification of the compound with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), nucleophiles (e.g., NaOH, NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: A structurally related compound with a dioxolane ring instead of a tetrahydropyrano ring.
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine: Another related compound with a different functional group arrangement.
Uniqueness
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether is unique due to its specific combination of structural features, including the tetrahydropyrano ring fused to a pyrazole ring and the isopropyl ether group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
63777-09-3 |
|---|---|
Formule moléculaire |
C23H26N2O2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
4,4-dimethyl-1,3-diphenyl-6-propan-2-yloxy-5,6-dihydropyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C23H26N2O2/c1-16(2)26-19-15-23(3,4)20-21(17-11-7-5-8-12-17)24-25(22(20)27-19)18-13-9-6-10-14-18/h5-14,16,19H,15H2,1-4H3 |
Clé InChI |
ORTRBOFLFKTAHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1CC(C2=C(O1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




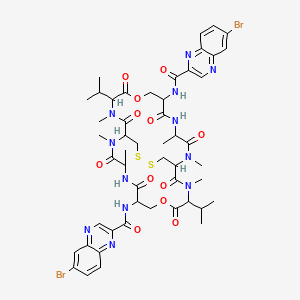

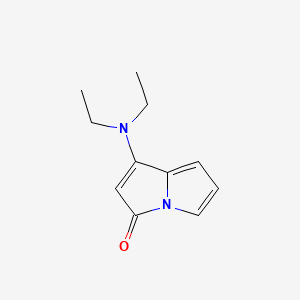

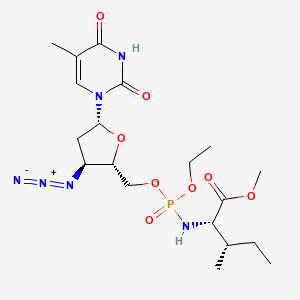
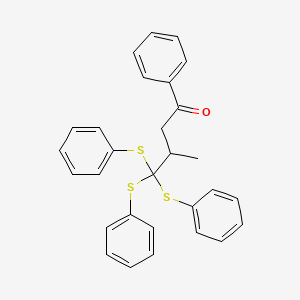
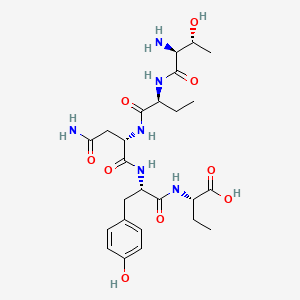
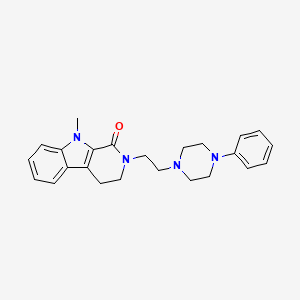
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12789504.png)
